Cas no 4551-15-9 (Phenylthiotrimethylsilane)

Phenylthiotrimethylsilane 化学的及び物理的性質
名前と識別子
-
- (Phenylthio)trimethylsilane
- Phenylthiotrimethylsilane
- trimethyl(phenylsulfanyl)silane
- Phenyl Trimethylsilyl Sulfide
- S-(Trimethylsilyl)benzenethiol
- Trimethyl(phenylthio)silane
- S-(Trimethylsilyl)thiophenol
- Benzene, ((trimethylsilyl)thio)-
- SCHEMBL1097615
- MFCD00008272
- 4551-15-9
- [(Trimethylsilyl)thio]benzene
- EINECS 224-916-7
- D76934
- Thiophenol, TMS derivative
- DTXSID0063523
- phenylthio(trimethyl)silane
- FT-0605014
- Trimethyl(phenylthio)silane, 97%
- UNII-4854JD2EEB
- CS-0109797
- S-Trimethylsilylthiophenol
- SY049786
- Silane, trimethyl(phenylthio)-
- GEO-02142
- trimethyl-(phenylthio)-silane
- AKOS005255300
- 4854JD2EEB
- NS00048716
- P1378
- Phenyltrimethylsilyl sulfide
- DB-051310
-
- MDL: MFCD00008272
- インチ: InChI=1S/C9H14SSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
- InChIKey: VJMQFIRIMMSSRW-UHFFFAOYSA-N
- ほほえんだ: C[Si](SC1=CC=CC=C1)(C)C
- BRN: 1905944
計算された属性
- せいみつぶんしりょう: 182.05900
- どういたいしつりょう: 182.059
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.3A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.963 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 72 °C/8 mmHg(lit.)
- フラッシュポイント: 華氏温度:91.4°f
摂氏度:33°c - 屈折率: n20/D 1.532(lit.)
- ようかいど: Hydrolyzes in water.
- すいようせい: Hydrolyzes in water.
- PSA: 25.30000
- LogP: 3.61360
- ようかいせい: 自信がない
- かんど: Moisture Sensitive
Phenylthiotrimethylsilane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H332
- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-20-38
- セキュリティの説明: S23-S28
- 福カードFコード:3-10-13-21
-
危険物標識:
- 危険レベル:3
- 包装等級:III
- 包装カテゴリ:III
- ちょぞうじょうけん:アルゴン充填貯蔵
- TSCA:Yes
- 包装グループ:III
- 危険レベル:3
- セキュリティ用語:3
- リスク用語:R10; R20; R38
Phenylthiotrimethylsilane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Phenylthiotrimethylsilane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LI784-1g |
Phenylthiotrimethylsilane |
4551-15-9 | 95.0%(GC) | 1g |
¥238.0 | 2022-06-10 | |
abcr | AB140854-5 g |
(Phenylthio)trimethylsilane; . |
4551-15-9 | 5 g |
€117.20 | 2023-07-20 | ||
Ambeed | A173471-1g |
Phenylthiotrimethylsilane |
4551-15-9 | 95% | 1g |
$20.0 | 2024-07-19 | |
Ambeed | A173471-25g |
Phenylthiotrimethylsilane |
4551-15-9 | 95% | 25g |
$329.0 | 2025-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-258306-5 g |
Trimethyl(phenylthio)silane, |
4551-15-9 | 5g |
¥790.00 | 2023-07-10 | ||
abcr | AB140854-5g |
(Phenylthio)trimethylsilane, 95%; . |
4551-15-9 | 95% | 5g |
€112.00 | 2025-02-20 | |
1PlusChem | 1P003U76-5g |
Phenylthiotrimethylsilane |
4551-15-9 | >95.0%(GC) | 5g |
$66.00 | 2025-02-20 | |
Aaron | AR003UFI-100g |
PHENYLTHIOTRIMETHYLSILANE |
4551-15-9 | 95% | 100g |
$732.00 | 2023-12-13 | |
A2B Chem LLC | AB78306-25g |
PHENYLTHIOTRIMETHYLSILANE |
4551-15-9 | 95% | 25g |
$150.00 | 2023-12-30 | |
Aaron | AR003UFI-25g |
PHENYLTHIOTRIMETHYLSILANE |
4551-15-9 | 95% | 25g |
$254.00 | 2023-12-13 |
Phenylthiotrimethylsilane サプライヤー
Phenylthiotrimethylsilane 関連文献
-
Vojtěch Hamala,Lucie ?ervenková ??astná,Martin Kurfi?t,Petra Cu?ínová,Martin Balouch,Roman Hrstka,Petr Voňka,Jind?ich Karban Org. Biomol. Chem. 2021 19 4497
-
2. Organometallic reactions. Addition reactions of benzenethiol to unsaturated systems catalysed by trimethyl(phenylthio)-silane or -stannaneAlfredo Ricci,Roberto Danieli,Graziella Pirazzini J. Chem. Soc. Perkin Trans. 1 1977 1069
-
3. Silicon in organosulfur chemistry. Part 3. Disulfide–silyl sulfide interchange. A new aspect of the thiol–disulfide interchangeGiuseppe Capozzi,Stefano Menichetti,Alessandro Rosi J. Chem. Soc. Perkin Trans. 2 1992 2247
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Will J. Humenny,Stefan Mitzinger,Chhatra B. Khadka,Bahareh Khalili Najafabadi,Isabelle Vieira,John F. Corrigan Dalton Trans. 2012 41 4413
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J. J. Kiernicki,J. S. Harwood,P. E. Fanwick,S. C. Bart Dalton Trans. 2016 45 3111
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Matilde Senatore,Alessandra Lattanzi,Stefano Santoro,Claudio Santi,Giorgio Della Sala Org. Biomol. Chem. 2011 9 6205
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Jonathan Berry,Guillaume Despras,Thisbe K. Lindhorst RSC Adv. 2020 10 17432
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Alicia Rasines Mazo,Stephanie Allison-Logan,Fatemeh Karimi,Nicholas Jun-An Chan,Wenlian Qiu,Wei Duan,Neil M. O’Brien-Simpson,Greg G. Qiao Chem. Soc. Rev. 2020 49 4737
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9. Secondary structure drives self-assembly in weakly segregated globular protein–rod block copolymersHelen Yao,Kai Sheng,Jialing Sun,Shupeng Yan,Yingqin Hou,Hua Lu,Bradley D. Olsen Polym. Chem. 2020 11 3032
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Igor D. Sadekov Russ. Chem. Rev. 2002 71 99
Phenylthiotrimethylsilaneに関する追加情報
Phenylthiotrimethylsilane (CAS No. 4551-15-9): Properties, Applications, and Market Insights
Phenylthiotrimethylsilane (CAS No. 4551-15-9) is a versatile organosilicon compound widely used in organic synthesis and material science. This compound, also known as trimethyl(phenylthio)silane, features a unique combination of a phenylthio group and a trimethylsilyl moiety, making it valuable for various chemical transformations. With the growing interest in silicon-based reagents and sulfur-containing compounds, Phenylthiotrimethylsilane has gained attention in both academic and industrial research.
The molecular formula of Phenylthiotrimethylsilane is C9H14SSi, and it typically appears as a colorless to pale yellow liquid. Its boiling point and molecular weight are key physical properties that influence its handling and applications. Researchers often utilize this compound as a silylating agent or thiol precursor in synthetic chemistry. Recent trends in green chemistry have also explored its role in catalytic processes and sustainable synthesis methods.
One of the primary applications of Phenylthiotrimethylsilane is in the protection of functional groups during multi-step organic synthesis. Its ability to introduce the phenylthio group makes it particularly useful in pharmaceutical intermediates and agrochemical production. The compound's reactivity with various electrophiles has been extensively studied, with recent publications highlighting its use in cross-coupling reactions and polymer modification.
In material science, Phenylthiotrimethylsilane serves as a precursor for surface modification and nanomaterial functionalization. The growing demand for advanced materials in electronics and coatings has increased interest in silicon-sulfur compounds. Researchers are investigating its potential in conductive polymers and energy storage materials, aligning with current market trends toward renewable energy technologies.
The global market for organosilicon compounds like Phenylthiotrimethylsilane has shown steady growth, driven by expanding applications in specialty chemicals and high-performance materials. Manufacturers are focusing on process optimization to meet the increasing demand while maintaining product purity standards. Recent developments in flow chemistry and continuous manufacturing have improved the production efficiency of such specialized reagents.
Safety considerations for handling Phenylthiotrimethylsilane include standard laboratory precautions for moisture-sensitive compounds. Proper storage under inert atmosphere and use of dry solvents are recommended to maintain its stability. The compound's shelf life and storage conditions are frequently discussed topics among chemical users, reflecting common search queries in the field.
Analytical characterization of Phenylthiotrimethylsilane typically involves NMR spectroscopy and gas chromatography, with proton NMR being particularly informative about its molecular structure. Quality control parameters such as purity percentage and impurity profile are critical for research applications, as highlighted in recent technical forums and chemical supplier specifications.
Future research directions for Phenylthiotrimethylsilane include exploring its potential in click chemistry applications and bioconjugation techniques. The compound's unique reactivity profile makes it a candidate for developing new drug delivery systems and biomaterials. These emerging applications align with current scientific interests in precision medicine and targeted therapies.
For researchers sourcing Phenylthiotrimethylsilane, important considerations include supplier reliability, batch consistency, and technical support. The compound is available through specialized chemical distributors with varying packaging options to meet different scale requirements. Recent market analysis indicates growing demand from research institutions and pharmaceutical companies worldwide.
In conclusion, Phenylthiotrimethylsilane (CAS No. 4551-15-9) represents an important building block in modern synthetic chemistry with expanding applications across multiple industries. Its combination of silicon chemistry and sulfur functionality offers unique opportunities for innovation in material design and chemical synthesis. As research continues to uncover new uses for this versatile compound, its commercial significance is expected to grow in parallel with advancements in specialty chemicals and functional materials.
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